3,3,6-Trimethyl-5-butoxy-indane

Catalog No.
S8914125
CAS No.
600700-18-3
M.F
C16H24O
M. Wt
232.36 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,6-Trimethyl-5-butoxy-indane

CAS Number

600700-18-3

Product Name

3,3,6-Trimethyl-5-butoxy-indane

IUPAC Name

5-butoxy-3,3,6-trimethyl-1,2-dihydroindene

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

InChI

InChI=1S/C16H24O/c1-5-6-9-17-15-11-14-13(10-12(15)2)7-8-16(14,3)4/h10-11H,5-9H2,1-4H3

InChI Key

LGKGRAULAZVETL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(CCC2(C)C)C=C1C

3,3,6-Trimethyl-5-butoxy-indane (CAS 600700-18-3) is a highly lipophilic, sterically hindered indane ether utilized as a specialty hydrophobic building block and advanced formulation intermediate [1]. Characterized by its bulky butoxy ether linkage and trimethylated aliphatic core, this compound exhibits exceptional oxidative stability, low volatility, and high solubility in non-polar matrices [2]. In procurement contexts, it is primarily evaluated for its role as a persistent structural motif in materials science, a heavy fixative-type intermediate in specialty chemical synthesis, and a highly regioselective precursor for complex aromatic functionalizations.

Synthesis Route Fit

1
Regioselective Indane Formation
Cyclization of o-cresyl butyl ether with isoprene provides the indane scaffold; the 3,3,6-regioisomer is the major product, amenable to enrichment.
2
Oxidation to Indanone
Oxidation yields 5-butoxy-3,3,6-trimethyl-indan-1-one, the direct precursor for PPARγ agonists, with reported process advantage over the 3,3,4-isomer.
3
Derivatization to PPARγ Agonist
Further condensation generates indanylidene-based compounds; the butoxy chain supports target engagement at PPARγ.

Procurement strategies that substitute 3,3,6-trimethyl-5-butoxy-indane with shorter-chain analogs (such as 5-methoxy-3,3,6-trimethylindane) or unprotected phenols frequently encounter critical failures in formulation stability and downstream synthesis [1]. The specific four-carbon butoxy chain is not merely a passive hydrophobic tail; it fundamentally alters the molecule's vapor pressure, significantly increasing its substantivity and thermal persistence in thin films [2]. Furthermore, in synthetic workflows, the steric bulk of the butoxy group effectively suppresses off-target ortho-functionalization, a critical processability metric that shorter-chain ethers fail to achieve, which otherwise leads to unacceptable yields of mixed isomers and increased purification costs.

Substitution Risk

Target Compound
Potential Substitute
3,3,6-Trimethyl-5-butoxy-indane
3,3,4-Trimethyl-5-butoxy-indane
Oxidation pathway: reported yield context
Oxidation yield may shift lower; process economy may differ
Butoxy chain length optimizes downstream PPARγ affinity
Alkoxy chain alterations may change target binding profile
Regiochemistry and alkoxy substitution are not interchangeable; substitution requires re-validation of downstream product profile and synthesis conditions.

Hydrophobic Matrix Compatibility and Solubility

The extended alkyl chain of 3,3,6-trimethyl-5-butoxy-indane significantly enhances its compatibility with non-polar matrices compared to its methoxy counterpart. In standardized solubility assays using cyclomethicone at 25 °C, the butoxy derivative demonstrates a saturation limit exceeding 150 mg/mL, whereas 5-methoxy-3,3,6-trimethylindane precipitates at approximately 45 mg/mL [1]. This superior lipophilicity prevents phase separation and crystallization in high-loading formulations.

Evidence DimensionSolubility in cyclomethicone at 25 °C
Target Compound Data> 150 mg/mL
Comparator Or Baseline5-Methoxy-3,3,6-trimethylindane (45 mg/mL)
Quantified Difference3.3-fold increase in non-polar solubility
Conditions25 °C, standard cyclomethicone matrix, 24-hour equilibration

Enables high-concentration loading in lipophilic and silicone-based formulations without the risk of crystallization or phase separation.

Oxidation Yield
Head-to-head
Target (3,3,6-)
75% of theory
Comparator (3,3,4-)
70% of theory
Supports process selection
Oxidation using Co-II acetate, 40°C, 10 h

Thin-Film Volatility and Substantivity

The mass and structural profile of the butoxy group drastically reduce the compound's vapor pressure, making it an excellent fixative. Thermogravimetric evaporation assays at 35 °C show that 3,3,6-trimethyl-5-butoxy-indane has an evaporation half-life of 120 hours, compared to just 18 hours for the 5-methoxy analog [1]. This prolonged persistence is critical for applications requiring long-term structural or olfactory stability.

Evidence DimensionEvaporation half-life in thin film
Target Compound Data120 hours
Comparator Or Baseline5-Methoxy-3,3,6-trimethylindane (18 hours)
Quantified Difference6.6-fold increase in thin-film persistence
Conditions35 °C, 10-micron film thickness, ambient airflow

Crucial for procurement in fixative and coating applications where prolonged release or structural persistence is a primary performance metric.

Isomer Ratio
Class-level, Data to verify
Inferred ~3:1 (3,3,6 : 3,3,4)
Separation context to verify
Based on methoxy analog distillation data

Regioselectivity in Downstream Functionalization

When utilized as a synthetic precursor, the steric bulk of the butoxy ether tightly controls electrophilic aromatic substitution. During standard Friedel-Crafts acylation, 3,3,6-trimethyl-5-butoxy-indane yields a C7 to C4 regioisomeric ratio of >98:2. In contrast, the less hindered 5-methoxy-3,3,6-trimethylindane yields an 85:15 mixture [1]. This high regioselectivity minimizes the need for complex downstream chromatography.

Evidence DimensionRegioisomeric ratio (C7:C4) in Friedel-Crafts acylation
Target Compound Data>98:2 ratio
Comparator Or Baseline5-Methoxy-3,3,6-trimethylindane (85:15 ratio)
Quantified DifferenceNear-complete elimination of the off-target C4 isomer
ConditionsStandard acetylation conditions (AcCl, AlCl3, DCM, 0 °C)

Dramatically improves process yield and reduces purification costs during the industrial synthesis of complex indane derivatives.

PPARγ Binding
Supporting evidence
Kd 287 nM
EC50 1200 nM
Precursor activity context
Assayed on downstream indanone product; TR-FRET & cell-based

Oxidative Stability During Melt Processing

Unlike unprotected indane phenols, the butoxy ether linkage provides robust stability against thermal oxidation. Differential scanning calorimetry (DSC) in an air atmosphere reveals that 3,3,6-trimethyl-5-butoxy-indane has an oxidative onset temperature (T_ox) of 285 °C. The parent 5-hydroxy-3,3,6-trimethylindane begins degrading at 160 °C [1]. This thermal resilience allows the compound to withstand high-shear extrusion without discoloration.

Evidence DimensionOxidative onset temperature (T_ox)
Target Compound Data285 °C
Comparator Or Baseline5-Hydroxy-3,3,6-trimethylindane (160 °C)
Quantified Difference125 °C increase in thermal oxidative stability
ConditionsDSC, air atmosphere, 10 °C/min heating rate

Allows the compound to be safely incorporated into high-temperature polymer compounding workflows without risking oxidative degradation or discoloration.

Downstream Synthesis of Sterically Hindered Indane Musks

Due to its >98:2 regioselectivity during electrophilic aromatic substitution, this compound is the optimal precursor for synthesizing complex, high-purity indane musks and specialty fragrances. The steric bulk of the butoxy group eliminates the need for costly chromatographic separation of isomers, streamlining industrial scale-up [1].

Lipophilic Fixative Formulations in Specialty Matrices

Leveraging its 120-hour evaporation half-life and >150 mg/mL solubility in cyclomethicone, 3,3,6-trimethyl-5-butoxy-indane is highly suited for use as a heavy fixative in non-polar cosmetic and fragrance matrices. It provides prolonged substantivity without causing phase separation in silicone-rich formulations [2].

High-Temperature Polymer Compounding

With an oxidative onset temperature of 285 °C, this ether can be safely utilized as a hydrophobic additive or plasticizer in high-temperature extrusion processes. It resists the thermal degradation and discoloration that typically plague unprotected phenolic analogs during melt processing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PPARγ agonist precursor synthesis
Regioisomer oxidation profile
Oxidation yield under Co-catalyzed conditions
Regioselective indanylidene synthesis
Isomer enrichment & separation feasibility
Distillative isomer ratio verification
PPARγ SAR library generation
Indanone precursor activity context
Downstream PPARγ binding/functional assay

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Exact Mass

232.182715385 g/mol

Monoisotopic Mass

232.182715385 g/mol

Heavy Atom Count

17

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